N-(2-adamantyl)-N-(3-thienylmethyl)amine
Description
N-(2-adamantyl)-N-(3-thienylmethyl)amine is a secondary amine featuring two distinct substituents: a rigid 2-adamantyl group and a 3-thienylmethyl moiety. The adamantyl group, a bicyclic hydrocarbon, confers high lipophilicity and metabolic stability, while the thienylmethyl group introduces aromaticity and sulfur-based electronic effects. This compound is part of a broader class of adamantane derivatives studied for their neuroprotective, adaptogenic, and psychotropic properties .
Properties
Molecular Formula |
C15H21NS |
|---|---|
Molecular Weight |
247.4 g/mol |
IUPAC Name |
N-(thiophen-3-ylmethyl)adamantan-2-amine |
InChI |
InChI=1S/C15H21NS/c1-2-17-9-10(1)8-16-15-13-4-11-3-12(6-13)7-14(15)5-11/h1-2,9,11-16H,3-8H2 |
InChI Key |
HTFPGZKZRZVFKR-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CSC=C4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CSC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key physicochemical properties of N-(2-adamantyl)-N-(3-thienylmethyl)amine with structurally similar compounds:
Key Observations :
- The sulfur atom in the thienyl group may contribute to unique electronic interactions (e.g., hydrogen bonding or π-stacking) absent in bromophenyl derivatives like Ladasten .
Neuroprotective and Adaptogenic Effects
- Ladasten (Bromantane): Modulates catecholamine biosynthesis (dopamine, norepinephrine) in the hippocampus and striatum, enhancing stress resistance and operant performance in animal models .
- The thienyl group may alter receptor binding kinetics compared to bromophenyl analogs due to differences in aromatic electron density .
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